4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 477733-08-7
VCID: VC20188051
InChI: InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+
SMILES:
Molecular Formula: C23H16Cl2N4O3S
Molecular Weight: 499.4 g/mol

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

CAS No.: 477733-08-7

Cat. No.: VC20188051

Molecular Formula: C23H16Cl2N4O3S

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide - 477733-08-7

Specification

CAS No. 477733-08-7
Molecular Formula C23H16Cl2N4O3S
Molecular Weight 499.4 g/mol
IUPAC Name 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide
Standard InChI InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+
Standard InChI Key UCMOKOTYUXWHPS-VULFUBBASA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Nomenclature and Molecular Design

The systematic name 4-chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide delineates its molecular architecture:

  • A 2-chloroquinoline core substituted at position 3 with a methylene hydrazinecarboxyl group.

  • A phenyl ring at the hydrazinecarboxyl terminus, substituted at position 2 with a benzenesulfonamide moiety.

  • The benzenesulfonamide group features a para-chloro substitution, enhancing electronic and steric properties .

This design merges the antioxidant capacity of hydrazone linkages with the enzyme inhibitory potential of sulfonamides, positioning the compound as a multifunctional therapeutic agent .

Synthetic Methodology and Optimization

Precursor Synthesis

The synthesis of analogous quinoline-sulfonamide hybrids follows a two-step protocol :

  • Hydrazide Formation: Reacting methyl 4-sulfamoylbenzoate with hydrazine hydrate yields 4-(hydrazinecarbonyl)benzenesulfonamide.

  • Schiff Base Condensation: Condensing 2-chloroquinoline-3-carbaldehyde derivatives with the hydrazide in ethanol under acidic catalysis (e.g., H₃PO₄) forms the target hydrazone .

For the specific compound, substituting 2-chloroquinoline-3-carbaldehyde with a 2,7-dichloroquinoline variant and using 4-chlorobenzenesulfonamide hydrazide would yield the desired product. Typical reaction conditions involve refluxing for 4–6 hours, achieving yields of 65–78% after recrystallization .

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions for analogous compounds include :

  • 3291 cm⁻¹: N–H stretching (sulfonamide and hydrazide).

  • 1645 cm⁻¹: C=O stretching (amide I band).

  • 1608 cm⁻¹: C=N stretching (imine).

  • 1337 cm⁻¹ and 1153 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 8.85 ppm: Singlet for the imine proton (–N=CH–).

  • δ 7.80–8.88 ppm: Multiplet signals for aromatic protons of quinoline and benzene rings.

  • δ 10.82 ppm and 12.11 ppm: Singlets for sulfonamide and hydrazide NH protons.

¹³C NMR :

  • δ 163.2 ppm: Carbonyl carbon (C=O).

  • δ 158.5 ppm: Imine carbon (C=N).

  • δ 141.6–129.5 ppm: Aromatic carbons.

Mass Spectrometry and Elemental Analysis

  • MS m/z: Predicted molecular ion [M+H]⁺ at 541.0 (C₂₃H₁₆Cl₂N₄O₃S) .

  • Elemental Analysis: Calculated for C₂₃H₁₆Cl₂N₄O₃S: C, 55.32%; H, 3.23%; N, 11.22%; S, 6.42% .

Schiff base analogs demonstrate potent antioxidant activity via DPPH assay. Compounds with electron-donating groups (e.g., –OCH₃) exhibit enhanced radical scavenging, with IC₅₀ values surpassing reference antioxidant BHT (e.g., 7h: IC₅₀ = 12.4 µM) . The para-chloro substitution in the benzenesulfonamide moiety likely augments electron withdrawal, stabilizing radical intermediates .

Carbonic Anhydrase (CA) Inhibition

Quinoline-sulfonamide hybrids show nanomolar inhibition against cancer-associated isoforms hCA IX and XII :

CompoundhCA IX K₁ (nM)hCA XII K₁ (nM)
13a25.89.8
11c8.413.2
1618.68.7

The target compound’s para-chloro group may enhance hydrophobic interactions within the CA active site, mimicking the activity of 13a .

Anticancer and Pro-Apoptotic Effects

In vitro studies on MDA-MB-231 and MCF-7 cell lines reveal that CA-inhibitory hybrids induce apoptosis via mitochondrial pathways. Compound 11c reduces cell viability to 42% at 10 µM, with caspase-3 activation exceeding 3-fold . Structural analogs suggest the target compound may exhibit comparable cytotoxicity.

Molecular Docking and Structure-Activity Relationships

Docking simulations into hCA IX (PDB: 3IAI) highlight critical interactions :

  • The sulfonamide group coordinates the catalytic zinc ion.

  • The quinoline ring occupies a hydrophobic cleft via π-π stacking with Phe-131.

  • Chloro substituents form halogen bonds with Thr-200 and Gln-92.

Optimizing substituent positions (ortho, meta, para) modulates binding affinity, with para-sulphonamides showing superior activity due to optimal spatial orientation .

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